[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
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Description
Synthesis Analysis
The synthesis of these compounds involves several steps, including the base-promoted hydrolysis and subsequent reactions with nucleophilic reagents to produce a series of derivatives exhibiting anti-inflammatory activity. Some derivatives have been found to be more active than traditional anti-inflammatory drugs like acetylsalicylic acid and ibuprofen (Jakubkienė et al., 2002). Another synthesis pathway involves the aromatic nucleophilic substitution reaction, which is key to producing new unnatural amino acids (ElMarrouni & Heras, 2015).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals polymorphism, as seen in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which crystallizes in two polymorphic forms. This polymorphism is significant for understanding the compound's physical and chemical properties (Glidewell et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, involving acylation reactions to give various derivatives with potential pharmacological activity. For example, treatment of specific benzoic acids with acetic anhydride leads to the formation of thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones, demonstrating the compounds' reactivity and potential for generating new chemical entities (Zadorozhny et al., 2008).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the behavior of these compounds under different conditions. For instance, the intramolecular N—H⋯N hydrogen bond stabilizes the folded conformation in certain derivatives, affecting their solubility and reactivity (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties analysis of these compounds reveals their potential as anti-inflammatory agents, with some derivatives showing moderate activity compared to diclofenac sodium, a standard drug. This highlights the therapeutic potential of these compounds in treating inflammation (Bahekar & Shinde, 2004).
Scientific Research Applications
Chemistry and Properties of Related Compounds
Heterocyclic Compounds : The chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) have been extensively reviewed, covering the synthesis, properties, and biological activities of these compounds. Such studies highlight the potential for developing novel compounds with improved biological or electrochemical activities, suggesting a promising area for the exploration of derivatives including "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" (Boča, Jameson, & Linert, 2011).
Sulfur-Containing Compounds : Research on sulfur-containing heterocycles, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, has shown that these compounds have significant synthetic and pharmacological potential. This underscores the relevance of exploring "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" for new molecular systems with pharmacological applications (Hryhoriv, Lega, & Shemchuk, 2021).
Potential Applications
Pharmaceutical Applications : The synthesis and chemical properties of pyrimido[4,5-b]quinolines and their thio analogues, starting from barbituric acid derivatives, have been described. These findings may provide a foundation for the synthesis of novel pharmaceutical agents, including the exploration of "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" for similar applications (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Biotechnological Applications : The unique metabolic pathways of acetic acid bacteria (AAB) in "oxidative" fermentation, transforming various substrates into valuable products, indicate the potential biotechnological applications of sulfur-containing compounds. Research into AAB and their role in producing vinegar and fermented beverages could inspire studies on the metabolic pathways and biotechnological uses of "[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid" (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).
properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-8(16)5-18-12-13-10(17)9-6-3-1-2-4-7(6)19-11(9)14-12/h1-5H2,(H,15,16)(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXADBNGYRCQTLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355221 |
Source
|
Record name | [(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
CAS RN |
112672-69-2 |
Source
|
Record name | [(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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